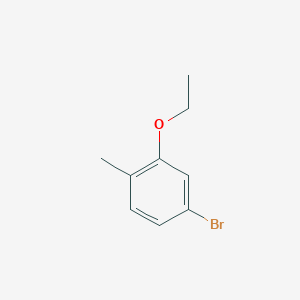

4-Bromo-2-ethoxy-1-methylbenzene

CAS No.: 871888-83-4

Cat. No.: VC2931987

Molecular Formula: C9H11BrO

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871888-83-4 |

|---|---|

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | 4-bromo-2-ethoxy-1-methylbenzene |

| Standard InChI | InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | OKMPDBGMEITHKJ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)Br)C |

| Canonical SMILES | CCOC1=C(C=CC(=C1)Br)C |

Introduction

Chemical Identity and Structure

4-Bromo-2-ethoxy-1-methylbenzene (CAS: 871888-83-4) is a halogenated aromatic compound with molecular formula C9H11BrO and molecular weight 215.09 g/mol . The compound consists of a benzene ring with three substituents: a bromine atom at the para (4) position, an ethoxy group (-OCH₂CH₃) at the ortho (2) position, and a methyl group (-CH₃) at the meta (1) position . The chemical structure features the characteristic planar benzene ring, with the substituents affecting both its electronic distribution and reactivity profile.

Standard chemical identifiers include:

Structural Characteristics

The molecular structure exhibits specific geometric properties influenced by the three functional groups. The bromine atom, being relatively large, creates steric effects that influence reactivity at the para position. The ethoxy group introduces both electronic and steric effects, while the methyl group acts as an electron-donating substituent that affects the electron density distribution throughout the aromatic ring .

Physical and Chemical Properties

4-Bromo-2-ethoxy-1-methylbenzene appears as a colorless to white-yellow liquid or crystalline solid at room temperature . The physical properties of this compound are outlined in Table 1 below.

Table 1: Physical and Chemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene

The compound's chemical reactivity is primarily influenced by the bromine substituent, which makes it valuable in coupling reactions and substitution processes. The bromine functionality serves as a reactive site for various transformations, including cross-coupling reactions catalyzed by transition metals. The ethoxy group contributes to the compound's polarity and solubility characteristics, while the methyl group affects its electronic properties .

Synthesis Methods

Reaction Conditions

Critical factors affecting the synthesis of this compound include:

-

Temperature control: Typically maintained between 0-25°C during bromination to ensure regioselectivity.

-

Catalyst selection: Lewis acids like FeBr3 or AlCl3 direct the bromination to the para position relative to the ethoxy group.

-

Solvent choice: Dichloromethane, chloroform, or carbon tetrachloride are commonly employed as reaction media .

-

Purification methods: Column chromatography is frequently used to isolate the pure compound from reaction mixtures .

Analytical Characterization

The compound can be characterized through various spectroscopic and analytical techniques:

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation:

-

¹H NMR: Shows characteristic signals for:

-

¹³C NMR: Confirms the carbon framework, with signals for:

-

Quaternary carbons adjacent to bromine atoms

-

Aromatic carbons

-

Ethoxy and methyl carbons

-

-

Mass Spectrometry: Exhibits a characteristic isotope pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

Applications and Uses

4-Bromo-2-ethoxy-1-methylbenzene serves as a versatile intermediate with several applications:

Research Applications

-

Organic Synthesis: Functions as a building block for more complex molecules due to the reactive bromine substituent, which facilitates further functionalization through coupling reactions.

-

Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drug candidates with aromatic frameworks.

-

Materials Science: Used in the synthesis of specialized materials with electronic properties, including potential applications in organic electronic devices.

Synthetic Utility

The compound's utility in synthesis stems from its functionalized structure:

-

Cross-Coupling Reactions: The bromine substituent makes it an excellent substrate for palladium-catalyzed reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings.

-

Functional Group Transformations: The bromine can be exchanged for various functional groups through nucleophilic substitution or metal-halogen exchange reactions.

-

Building Block: Serves as a precursor for more complex aromatic systems in multistep syntheses.

Comparative Analysis

Structure-Property Relationships

Table 2 presents a comparative analysis of 4-Bromo-2-ethoxy-1-methylbenzene with structurally similar compounds:

Table 2: Comparison with Related Compounds

This comparative analysis highlights how subtle structural modifications affect physical properties and potential reactivity patterns. The substitution of bromine with chlorine reduces molecular weight while maintaining similar chemical behavior. Removal of the methyl group or replacement of the ethoxy group alters both electronic properties and steric considerations .

The compound is primarily marketed for research purposes, with pricing reflective of its specialized nature and limited large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume